N'-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
N’-[(E)-(2-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific structure and functional groups. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
These compounds share the Schiff base hydrazone structure but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C12H12N4O2 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-16-7-6-10(15-16)12(18)14-13-8-9-4-2-3-5-11(9)17/h2-8,17H,1H3,(H,14,18)/b13-8+ |
InChI Key |
VKMYHHHHXIUGGU-MDWZMJQESA-N |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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